molecular formula C6H5BrF2N2O B1381921 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine CAS No. 1557875-06-5

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

Cat. No.: B1381921
CAS No.: 1557875-06-5
M. Wt: 239.02 g/mol
InChI Key: MLYBHGMRHXYECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a useful research compound. Its molecular formula is C6H5BrF2N2O and its molecular weight is 239.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYBHGMRHXYECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-Alkoxy Pyrimidine Derivatives: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of essential biological molecules and a multitude of approved therapeutic agents.[1][2] The strategic functionalization of this privileged scaffold offers a powerful platform for the development of novel drugs. This technical guide focuses on the 5-bromo-2-alkoxy pyrimidine core, a particularly advantageous structural motif in drug discovery. We will explore the synergistic roles of the 5-bromo and 2-alkoxy substituents, detailing synthetic strategies that leverage this unique chemistry. Furthermore, we will delve into the application of these derivatives as potent kinase inhibitors in oncology, supported by structure-activity relationship (SAR) data, detailed bioanalytical protocols, and workflow visualizations to provide a comprehensive resource for researchers and drug development professionals.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a six-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3] This inherent biological relevance makes the pyrimidine scaffold an excellent starting point for designing molecules that can interact with a wide range of biological targets.[1][4] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl ring, often improves the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

This versatility has led to the development of numerous pyrimidine-based drugs across various therapeutic areas, including anticancer agents like 5-Fluorouracil, antiviral drugs such as Zidovudine, and antihypertensives like Minoxidil.[5] The success of these established drugs underscores the value of the pyrimidine core as a "privileged scaffold" — a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.

The Strategic Advantage: 5-Bromo and 2-Alkoxy Substitution

The true power of the pyrimidine scaffold in modern drug discovery is realized through precise chemical modification. The 5-bromo-2-alkoxy substitution pattern provides a uniquely powerful and flexible platform for generating vast libraries of compounds and optimizing lead candidates.

  • The 5-Bromo Group: A Versatile Synthetic Handle The bromine atom at the electron-deficient C5 position is not merely a substituent; it is a critical functional group that serves as a linchpin for molecular diversification.[6] Its primary utility lies in its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[6][7] This enables the facile and controlled introduction of a wide array of molecular fragments (aryl, heteroaryl, alkyl, etc.), allowing medicinal chemists to systematically explore the chemical space around the core scaffold to fine-tune biological activity and selectivity.[6]

  • The 2-Alkoxy Group: Modulator of Physicochemical Properties The alkoxy group at the C2 position is typically introduced via nucleophilic aromatic substitution (SNAr) on a 2-chloro precursor.[8][9] This group plays a crucial role in modulating the molecule's physicochemical properties. It can influence solubility, lipophilicity, and metabolic stability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, forming key interactions within the binding pocket of a target protein, thereby enhancing potency and selectivity. The length and nature of the alkyl chain can be varied to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

The combination of these two groups allows for a logical, stepwise synthesis where the less reactive 5-bromo position is preserved for late-stage diversification after the more reactive C2 position has been functionalized.

Core Synthetic Strategies and Methodologies

The synthesis of 5-bromo-2-alkoxy pyrimidine derivatives is typically achieved through a regioselective, multi-step process starting from commercially available precursors like 5-bromo-2-chloropyrimidine or 5-bromo-2,4-dichloropyrimidine.[10][11] The differential reactivity of the halogenated positions allows for a controlled and predictable synthetic route.

Synthetic_Workflow Start 5-Bromo-2-chloropyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Alcohol (R-OH) Base (e.g., NaH) Intermediate 5-Bromo-2-alkoxy Pyrimidine Intermediate Step1->Intermediate Step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Intermediate->Step2 Arylboronic Acid Pd Catalyst, Base Final Diverse Library of 5-Aryl-2-alkoxy Pyrimidine Derivatives Step2->Final

Caption: General synthetic workflow for 5-bromo-2-alkoxy pyrimidine derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to functionalize the C5 position of a 5-bromo-2-alkoxy pyrimidine intermediate.

Causality: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it ideal for library synthesis in drug discovery. A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] An inorganic base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid for the transmetalation step.[13][14]

Step-by-Step Methodology:

  • Reaction Setup: To a pressure-rated reaction tube, add the 5-bromo-2-alkoxy pyrimidine intermediate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) (3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is critical as the palladium catalyst can be sensitive to oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 5-aryl-2-alkoxy pyrimidine derivative.

Application in Drug Discovery: Targeting Protein Kinases

Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[15] The pyrimidine scaffold is an excellent starting point for designing kinase inhibitors because it can act as an ATP mimetic, binding competitively to the highly conserved ATP-binding pocket of kinases.[6][16]

The 5-bromo-2-alkoxy pyrimidine core allows for the precise placement of substituents that can interact with specific regions of the kinase active site, leading to potent and selective inhibitors. The group installed at the C5 position can project into solvent-exposed regions or form specific interactions that differentiate between various kinases, thus conferring selectivity.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor 5-Aryl-2-alkoxy Pyrimidine Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.[17]

Structure-Activity Relationship (SAR) and Quantitative Data

SAR studies are crucial for optimizing a lead compound into a drug candidate. By synthesizing a series of analogs where the substituent at the C5 position is varied, researchers can determine which chemical features enhance potency and selectivity. For instance, studies on 5-bromopyrimidine derivatives have shown that their anticancer activity can be significantly modulated by the nature of the group introduced at the C5 position.[18]

The following table summarizes representative in vitro cytotoxicity data for a series of 5-bromopyrimidine analogs against various human cancer cell lines, demonstrating the impact of structural modifications on anticancer potency.

CompoundHCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)U937 (Leukemia) IC₅₀ (µM)
9e 15.6 ± 1.521.5 ± 2.10.011 ± 0.0020.015 ± 0.003
9f 19.8 ± 1.925.4 ± 2.50.014 ± 0.0030.018 ± 0.004
5c >100>1000.015 ± 0.0030.021 ± 0.005
Dasatinib 2.5 ± 0.25.1 ± 0.40.005 ± 0.0010.008 ± 0.001
Data adapted from reference[18]. IC₅₀ is the half-maximal inhibitory concentration.

As the data indicates, certain derivatives (e.g., 9e, 9f) show potent activity, particularly against leukemia cell lines (K562, U937), with IC₅₀ values in the nanomolar range, comparable to the approved drug Dasatinib. In contrast, other analogs (e.g., 5c) are inactive against colon and lung cancer cell lines, highlighting the high degree of sensitivity to the substitution pattern and the importance of SAR studies.[18]

Bioanalytical Evaluation: From Target to Cell

Once synthesized, the biological activity of the pyrimidine derivatives must be rigorously quantified. This involves a tiered approach, starting with biochemical assays to confirm target engagement and moving to cell-based assays to assess physiological effects.

Bioanalytical_Workflow Compound Synthesized Compound Library Biochem Biochemical Assay (e.g., In-vitro Kinase Assay) Compound->Biochem Determine Target Potency (IC₅₀) CellBased Cell-Based Assay (e.g., MTT Cytotoxicity Assay) Biochem->CellBased Select Potent Hits ADME In-vitro ADME/Tox (e.g., Metabolic Stability) CellBased->ADME Confirm Cellular Efficacy LeadOpt Lead Optimization ADME->LeadOpt Assess Drug-like Properties

Caption: Tiered workflow for the bioanalytical evaluation of new chemical entities.

Experimental Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Causality: Kinase activity is directly proportional to the amount of ATP consumed. Luminescence-based assays like ADP-Glo® are highly sensitive and provide a robust method for quantifying the remaining ATP in a reaction.[19] A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal, whereas an inactive compound will allow ATP to be depleted, leading to a low signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps with a 3-fold dilution factor.

  • Kinase Reaction: In a 384-well plate, add the kinase buffer, the target kinase enzyme, and the specific substrate peptide.

  • Inhibitor Addition: Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (as a control) to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Stop the reaction and measure ATP consumption by adding the first detection reagent (e.g., ADP-Glo™ Reagent), which depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the second detection reagent (e.g., Kinase Detection Reagent), which converts ADP to ATP and generates a luminescence signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a cytotoxic compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (prepared in cell culture medium). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Outlook

The 5-bromo-2-alkoxy pyrimidine scaffold represents a highly versatile and synthetically tractable platform for modern drug discovery. The strategic combination of a tunable alkoxy group to optimize physicochemical properties and a reactive bromo-handle for late-stage diversification provides a robust framework for generating potent and selective therapeutic agents. Its proven application in the development of kinase inhibitors for oncology is a testament to its value. As our understanding of complex disease pathways continues to grow, the strategic application of this privileged core is poised to deliver the next generation of targeted therapies for cancer and other challenging diseases.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (URL: [Link])

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - Utrecht University - Research portal UU. (URL: [Link])

  • A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. (URL: [Link])

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC. (URL: [Link])

  • Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology - DSpace. (URL: [Link])

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - ResearchGate. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (URL: [Link])

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] - ACS Publications. (URL: https://pubs.acs.org/doi/10.1021/jm3009103)
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (URL: [Link])

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. (URL: [Link])

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (URL: [Link])

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (URL: [Link])

  • Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribonucleosides - PubMed. (URL: [Link])

  • 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (URL: [Link])

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (URL: [Link])

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (URL: [Link])

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchGate. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (URL: [Link])

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026


) on Heterocycles
Target Molecule:  5-Bromo-2-(2,2-difluoroethoxy)pyrimidine (CAS: 1557875-06-5)

Executive Summary

This application note details the optimized synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine , a critical intermediate in the development of P2X3 receptor antagonists (e.g., analogs of Eliapixant and Gefapixant). The transformation involves a nucleophilic aromatic substitution (


) of 5-bromo-2-chloropyrimidine using 2,2-difluoroethanol.

While conceptually simple, the reduced nucleophilicity of fluorinated alcohols compared to their non-fluorinated counterparts requires careful modulation of base strength and solvent polarity. This guide presents two validated protocols:

  • Method A (Kinetic Control): A rapid, high-yielding protocol using Sodium Hydride (NaH) for discovery chemistry.

  • Method B (Thermodynamic/Process Control): A scalable, safety-optimized protocol using Potassium Carbonate (

    
    ) for gram-to-kilogram synthesis.
    

Strategic Reaction Engineering

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


). The 2-position of the pyrimidine ring is activated for nucleophilic attack due to the electron-withdrawing nitrogen atoms and the inductive effect of the bromine at the 5-position.

However, 2,2-difluoroethanol presents a specific challenge. With a pKa of approximately 12.4, it is significantly more acidic than ethanol (pKa ~16). While this makes deprotonation easier, the resulting alkoxide is less nucleophilic. Therefore, the reaction requires either a strong base to ensure complete deprotonation or elevated temperatures to overcome the activation energy barrier.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the reaction scheme and the critical transition state considerations.

ReactionScheme SM1 5-Bromo-2-chloropyrimidine (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex + Base (Deprotonation) SM2 2,2-Difluoroethanol (Nucleophile) SM2->Complex Product 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine (Target) Complex->Product - Cl⁻ (Elimination) Side Side Product: 5-Bromo-2-hydroxypyrimidine Complex->Side + H₂O (Hydrolysis Risk)

Caption:


 pathway showing the critical intermediate and potential hydrolysis side-reaction caused by wet solvents.

Experimental Protocols

Method A: High-Purity Lab Scale (NaH/THF)

Recommended for: Discovery Chemistry, <10g scale, Rapid Synthesis.

Rationale: Sodium hydride provides irreversible deprotonation, generating the naked alkoxide anion. This maximizes nucleophilicity, allowing the reaction to proceed at lower temperatures (0°C to RT), minimizing thermal degradation.

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • 2,2-Difluoroethanol (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.3 equiv)

  • THF (Anhydrous) (10 mL/g of substrate)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under nitrogen flow.

  • Deprotonation: Suspend NaH (1.3 equiv) in anhydrous THF at 0°C.

  • Addition 1: Dropwise add 2,2-difluoroethanol (1.2 equiv) over 15 minutes. Caution:

    
     gas evolution. Stir for 30 minutes at 0°C to ensure formation of the sodium alkoxide.
    
  • Addition 2: Add a solution of 5-bromo-2-chloropyrimidine (1.0 equiv) in THF dropwise to the alkoxide mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. SM should be consumed.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Method B: Scalable Process (K2CO3/DMF)

Recommended for: Process Development, >10g scale, Robustness.

Rationale: Avoids the handling of pyrophoric NaH and hydrogen gas evolution. Uses the thermal energy to drive the reaction with a weaker, safer base.

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • 2,2-Difluoroethanol (1.5 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • DMF or DMSO (5 mL/g)

Step-by-Step Protocol:

  • Charging: To a reactor vessel, charge 5-bromo-2-chloropyrimidine,

    
    , and DMF.
    
  • Addition: Add 2,2-difluoroethanol in one portion.

  • Reaction: Heat the slurry to 60–80°C . Stir for 4–12 hours.

    • Note: Higher temperatures (>100°C) may increase hydrolysis impurities.

  • Workup: Cool to RT. Pour the mixture into ice-water (10x volume of DMF).

  • Isolation: The product often precipitates as a white solid. Filter and wash with water.

    • Alternative: If oil forms, extract with MTBE or EtOAc.

  • Purification: Recrystallization from Heptane/IPA is preferred over chromatography for large scales.

Process Control & Analytics

Analytical Specifications

The following data confirms the identity and purity of the synthesized compound.

ParameterSpecification / Observation
Appearance White to off-white crystalline solid

NMR (400 MHz,

)

8.55 (s, 2H, Pyrimidine-H), 6.10 (tt,

=55, 4 Hz, 1H,

), 4.60 (td,

=13, 4 Hz, 2H,

)

NMR

-125.5 ppm (dt,

)
LCMS (ESI+)

(Br isotope pattern)
Melting Point 48–52 °C
Critical Workflow Diagram

The following Graphviz diagram outlines the decision matrix for purification and troubleshooting.

Workflow Start Crude Reaction Mixture Check LCMS Check: Is SM < 1%? Start->Check Check->Start No (Continue Heating) Quench Quench & Extraction Check->Quench Yes Precip Solid Precipitation? Quench->Precip Filter Filtration & Wash (High Yield Path) Precip->Filter Yes (Process Method) Column Silica Chromatography (High Purity Path) Precip->Column No (Oil/Impure) Recryst Recrystallization (Heptane/IPA) Filter->Recryst Final Pure Product Column->Final Recryst->Final

Caption: Post-reaction processing workflow deciding between filtration and chromatography based on physical state.

Troubleshooting & Safety

Common Failure Modes
  • Hydrolysis (Impurtiy A): Formation of 5-bromo-2-hydroxypyrimidine.[1]

    • Cause: Wet solvent (DMF/THF) or old NaH.

    • Remedy: Use anhydrous solvents; ensure

      
       is dry.
      
  • Incomplete Reaction:

    • Cause: 2,2-difluoroethanol is less nucleophilic than expected.

    • Remedy: Increase temperature to 80°C (Method B) or add catalytic CsF to activate the alcohol.

Safety Considerations
  • 2,2-Difluoroethanol: Toxic by inhalation and skin contact. Use in a fume hood.

  • Sodium Hydride: Reacts violently with water releasing hydrogen gas.

  • HF Generation: While unlikely under basic conditions, thermal decomposition of fluorinated alcohols can theoretically release HF. Avoid acidic workups at high temperatures.

References

  • BenchChem. Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes. Retrieved from

  • World Intellectual Property Organization.Patent WO2017106137: Pyrimidine Derivatives and Methods of Use.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 606665, 5-Bromo-2-chloropyrimidine. Retrieved from

  • Bayer AG.Patent WO2009110985: P2X3 Receptor Antagonists. (Reference for Eliapixant/BAY 1817080 class chemistry).
  • Sigma-Aldrich. Product Specification: 5-Bromo-2-chloropyrimidine.[2] Retrieved from

Sources

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine as the electrophilic partner. While 5-bromopyrimidines are standard substrates in medicinal chemistry, the presence of the 2,2-difluoroethoxy moiety introduces specific electronic and solubility considerations.

The 2-alkoxy substituent renders the pyrimidine ring more electron-rich than its 2-halo counterparts, potentially increasing the activation energy required for the oxidative addition step. Furthermore, the fluorinated side chain demands specific attention to base selection to prevent potential elimination or transetherification side reactions. This guide provides two validated protocols: a cost-effective Standard Method for simple aryl boronic acids and a High-Performance Method for sterically hindered or electron-deficient coupling partners.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

Electronic Deactivation

The 5-position of the pyrimidine ring is inherently electron-deficient, making it suitable for palladium-catalyzed cross-coupling.[1] However, the oxygen atom at the 2-position acts as a resonance donor (+R effect), increasing electron density at C-5 compared to 5-bromo-2-chloropyrimidine.

  • Implication: Standard Pd(PPh3)4 catalysts may be sluggish. Ligands with stronger

    
    -donation (e.g., bisphosphines or Buchwald dialkylbiaryl phosphines) are recommended to facilitate oxidative addition.
    
Stability of the Difluoroethoxy Group

The 2,2-difluoroethoxy group is generally stable under standard Suzuki conditions (carbonate bases). However, the


-hydrogens (adjacent to fluorine) possess increased acidity.
  • Risk: Strong alkoxide bases (e.g., NaOtBu) or high temperatures (>120°C) may trigger E2 elimination to form the vinyl ether or promote nucleophilic aromatic substitution (

    
    ) at the C-2 position.
    
  • Solution: Use mild inorganic bases (

    
    , 
    
    
    
    ) and avoid alcoholic solvents that match the
    
    
    of the leaving group.

Reaction Mechanism & Pathway[5][9][10][11][12][13]

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The critical challenge for this substrate is the competition between the productive cycle and the coordination of the pyrimidine nitrogens to the palladium center, which can arrest catalysis (Catalyst Poisoning).

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Start->OxAdd + 5-Br-Pyrimidine Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet + Activated Boronic Acid Poison Catalyst Arrest (N-Pd Coordination) Complex1->Poison Low Steric Ligand BaseStep Base Activation (Boronate formation) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Product

Figure 1: Catalytic cycle highlighting the risk of catalyst arrest by pyrimidine nitrogen coordination.

Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective)

Best for: Unhindered aryl boronic acids with good solubility.

Reagents:

  • Substrate: 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate, arylboronic acid, and Pd(dppf)Cl2·DCM.

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat the block to 85°C for 4–12 hours. Vigorously stir to ensure mixing of the biphasic system.

  • Monitoring: Monitor by LC-MS. The product usually elutes later than the bromide due to increased lipophilicity (unless the boronic acid is highly polar).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
Protocol B: High-Performance Conditions

Best for: Sterically hindered (ortho-substituted) boronic acids or low-reactivity substrates.

Reagents:

  • Catalyst: XPhos Pd G3 (2–5 mol%) or Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base:

    
     (3.0 equiv, solid or 0.5 M aq)
    
  • Solvent: THF/Water (4:1) or Toluene/Water (10:1)

Rationale: The bulky biaryl phosphine ligand (XPhos) prevents the pyrimidine nitrogens from coordinating to the palladium, keeping the catalyst active.


 provides a slightly higher basicity than carbonate, facilitating transmetallation without degrading the difluoroethoxy tail.

Data Summary & Optimization Table

VariableConditionOutcome / Observation
Solvent DMFAvoid. High temps (>100°C) in DMF can lead to dimethylamine incorporation (

) at C2.
Solvent Dioxane/H2O (4:1)Optimal. Excellent solubility for lipophilic fluorinated pyrimidines.
Base NaOtBuCaution. May cause transetherification of the difluoroethoxy group.
Base

Good. Useful for dry conditions (anhydrous dioxane) if hydrolytic instability is observed.
Ligand

Poor. Often results in stalled conversion due to Pd-N coordination.
Ligand XPhos / SPhosExcellent. High turnover numbers; essential for difficult couplings.

Troubleshooting Decision Tree

Use this logic flow to resolve low yields or stalled reactions.

Troubleshooting Problem Issue: Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) consumed? Problem->CheckSM SM_Yes No (SM remains) CheckSM->SM_Yes SM_No Yes (SM consumed) CheckSM->SM_No OxAdd_Fail Diagnosis: Failed Oxidative Addition SM_Yes->OxAdd_Fail Action1 Switch to e- rich ligand (XPhos, SPhos, PCy3) OxAdd_Fail->Action1 Action2 Increase Temp to 100°C OxAdd_Fail->Action2 Prod_Check Is Product forming? SM_No->Prod_Check Side_Dehal Protodehalogenation detected? (Mass = SM - Br + H) Prod_Check->Side_Dehal No (Complex Mix) Side_Hydro Hydrolysis of Ether? (2-OH Pyrimidine formed) Prod_Check->Side_Hydro No (Specific impurity) Action3 Use Anhydrous Conditions (Dioxane, Cs2CO3) Side_Dehal->Action3 Yes Action4 Lower Base Strength (Use KHCO3 or K2CO3) Side_Hydro->Action4 Yes

Figure 2: Troubleshooting logic for optimizing pyrimidine couplings.

References

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Accessed 2025).[2][3][4] Link

    • Context: Establishes baseline reactivity for 5-bromopyrimidines and the necessity of optimizing ligand choice for C5 vs C2 selectivity.
  • Organic Chemistry Portal. Suzuki Coupling. (Accessed 2025).[2][3][4] Link

    • Context: Provides the fundamental mechanistic grounding for the catalytic cycles and ligand effects (e.g., XPhos/SPhos utility).
  • Royal Society of Chemistry (RSC). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions.[5] Chem. Commun. Link

    • Context: Validates the reactivity order of pyrimidine halides and the stability of the ring under palladium c
  • National Institutes of Health (NIH). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (Accessed 2025).[2][3][4] Link

    • Context: Contrasts the stability of trifluoro- vs difluoro- groups, supporting the claim that the 2,2-difluoroethoxy ether linkage is relatively stable under carbonate conditions compared to phosphinic analogues.
  • Wikipedia. Suzuki reaction.[6][7]Link

    • Context: General reference for the broad scope of boronic acid coupling partners comp

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 5-Amino-2-(2,2-difluoroethoxy)pyrimidine Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.

This guide focuses on the application of the Buchwald-Hartwig amination to a particularly valuable and challenging substrate: 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine . The resulting 5-amino-2-(2,2-difluoroethoxy)pyrimidine derivatives are highly sought-after building blocks in drug discovery. The electron-deficient nature of the pyrimidine ring, coupled with the unique electronic properties of the 2-(2,2-difluoroethoxy) substituent, imparts desirable pharmacokinetic and pharmacodynamic properties to molecules incorporating this scaffold.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for the amination of this specific substrate with both primary and secondary amines, and provide a framework for troubleshooting and optimization.

Mechanistic Rationale: Navigating the Catalytic Cycle with an Electron-Deficient Heterocycle

The success of a Buchwald-Hartwig amination hinges on the careful orchestration of a palladium-catalyzed cycle. Understanding this mechanism is paramount to rational catalyst selection and troubleshooting.[1]

The catalytic cycle, as illustrated below, involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of the 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine. This is often the rate-determining step and is facilitated by electron-rich and bulky phosphine ligands that stabilize the resulting Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a suitable base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical to avoid decomposition of the substrate or product.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst. This step is often accelerated by the use of bulky ligands.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_halide [R-Pd(II)L_n-Br] OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [R-Pd(II)L_n(HNR'R'')]Br Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido [R-Pd(II)L_n(NR'R'')] + H-Base+ Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product R-NR'R'' RedElim->Product

Figure 1: A simplified catalytic cycle of the Buchwald-Hartwig amination.

The electron-deficient nature of the pyrimidine ring in 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine makes the C-Br bond more susceptible to oxidative addition compared to electron-rich aryl bromides. However, this same property can also lead to challenges, such as catalyst inhibition or side reactions if the reaction conditions are not carefully controlled.

Recommended Experimental Protocols

The following protocols are designed as robust starting points for the Buchwald-Hartwig amination of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine. Optimization may be necessary for specific amine coupling partners.

General Considerations and Reagent Handling
  • Inert Atmosphere: Palladium catalysts and many phosphine ligands are sensitive to air and moisture. All reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

  • Solvent Purity: Anhydrous, degassed solvents are crucial for reproducible results. Toluene and 1,4-dioxane are commonly used and should be purified using an appropriate solvent purification system.

  • Base Quality: Strong bases like sodium tert-butoxide are hygroscopic. Use freshly opened bottles or store in a desiccator. The physical form of the base can also impact the reaction; grinding the base before use can be beneficial.

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Butylamine)

This protocol is optimized for the coupling of primary aliphatic amines, which can sometimes be challenging due to the potential for side reactions like hydrodehalogenation.

Materials:

ReagentM.Wt.Amount (mmol)Equivalents
5-Bromo-2-(2,2-difluoroethoxy)pyrimidine253.041.01.0
n-Butylamine73.141.21.2
Pd₂(dba)₃915.720.020.02
BrettPhos536.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous, degassed Toluene-5 mL-

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine (253 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add n-butylamine (0.12 mL, 1.2 mmol) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-butyl-2-(2,2-difluoroethoxy)pyrimidin-5-amine.

Protocol 2: Coupling with a Secondary Aromatic Amine (e.g., Aniline)

This protocol is tailored for the coupling of aniline derivatives. The choice of a weaker base, such as potassium phosphate, can be beneficial for substrates with base-sensitive functional groups.

Materials:

ReagentM.Wt.Amount (mmol)Equivalents
5-Bromo-2-(2,2-difluoroethoxy)pyrimidine253.041.01.0
Aniline93.131.21.2
Pd(OAc)₂224.500.020.02
XPhos476.650.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
Anhydrous, degassed 1,4-Dioxane-5 mL-

Procedure:

  • In a glovebox, charge an oven-dried vial with a magnetic stir bar with 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine (253 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) followed by aniline (0.11 mL, 1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C in a preheated heating block and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-(2,2-difluoroethoxy)pyrimidin-5-amine.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a starting point for expected yields and reaction times based on analogous transformations of 5-bromopyrimidines.[2] Actual results may vary depending on the specific amine and reaction scale.

Amine TypeCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
Primary AliphaticPd₂(dba)₃ (2) / BrettPhos (4)NaOtBu (1.4)Toluene10012-2470-90
Secondary AliphaticPd(OAc)₂ (2) / RuPhos (4)LHMDS (1.5)Dioxane10018-2465-85
Primary AromaticPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2.0)Dioxane11018-2475-95
Secondary AromaticPd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃ (2.0)Toluene11018-2470-90

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following decision tree provides a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine.

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Side_Reactions Are Side Reactions Occurring? Start->Check_Side_Reactions Solution_Inert Use fresh, degassed solvents. Handle reagents under inert gas. Check_Inert->Solution_Inert Solution_Catalyst Use a pre-catalyst (e.g., G3/G4). Screen different ligands. Check_Catalyst->Solution_Catalyst Solution_Conditions Screen bases (e.g., Cs₂CO₃, K₃PO₄). Optimize temperature (80-120 °C). Consider microwave heating. Check_Conditions->Solution_Conditions Solution_Side_Reactions Identify side products (e.g., hydrodehalogenation). Adjust ligand and base to suppress side reactions. Check_Side_Reactions->Solution_Side_Reactions

Figure 2: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Causality Behind Troubleshooting Steps:

  • Inert Atmosphere and Reagent Purity: Oxygen can deactivate the Pd(0) catalyst through oxidation. Water can hydrolyze the strong bases and interfere with the catalytic cycle.

  • Catalyst System Activity: The choice of ligand is critical and highly dependent on the amine.[3] For primary amines, bulky biaryl phosphine ligands like BrettPhos are often effective at preventing the formation of undesired bis-arylated products. For secondary amines, ligands like RuPhos can be advantageous. Pre-catalysts, which are air-stable and readily form the active Pd(0) species, can improve reproducibility.

  • Reaction Conditions: The base must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred, often requiring higher reaction temperatures.[4]

  • Side Reactions: A common side reaction is hydrodehalogenation, where the aryl bromide is reduced to the corresponding arene. This can be more prevalent with primary amines and can sometimes be suppressed by using a different ligand or base.

Conclusion

The Buchwald-Hartwig amination of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a powerful and reliable method for the synthesis of valuable 5-aminopyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in the pursuit of novel therapeutics and functional materials.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. [URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-5-bromo-2-chloro-4-methoxypyrimidine]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.wuxiapptec.com/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings%EF%BC%9F/]
  • Optimization of the Buchwald-Hartwig reaction. - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-Buchwald-Hartwig-coupling-of-benzyl_tbl1_354226315]
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. [URL: https://www.benchchem.com/application-notes/cross-coupling-reactions-with-5-bromo-2-chloropyrimidine]
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [URL: https://www.youtube.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863071/]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8691572/]
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379101/]
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine - Benchchem. [URL: https://www.benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6244922/]
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. [URL: https://www.benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/content/11/1/14]
  • Application Notes and Protocols for the Catalytic Amination of 3-Bromo-4-methoxy-1-naphthonitrile - Benchchem. [URL: https://www.benchchem.com/application-notes/catalytic-amination-of-3-bromo-4-methoxy-1-naphthonitrile]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the creation of novel therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher yield and purity in your synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, offer solutions to common experimental hurdles, and provide validated protocols to streamline your workflow.

Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, 5-bromo-2-chloropyrimidine serves as the electrophilic substrate.[1][2][3] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C2 and C4 positions highly electron-deficient and thus susceptible to nucleophilic attack.[4][5]

The nucleophile is the 2,2-difluoroethoxide anion, generated in situ from 2,2-difluoroethanol using a suitable base. The alkoxide attacks the C2 position, displacing the chloride leaving group. The reaction proceeds through a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system.[5] Subsequent elimination of the chloride ion re-establishes aromaticity and yields the desired product. While many SNAr reactions are classically viewed as stepwise, recent studies suggest that many, particularly on heteroaromatic systems, may exist on a mechanistic continuum or proceed via a concerted pathway.[6][7][8] For practical troubleshooting, understanding the key factors that influence the formation of the Meisenheimer-like transition state is crucial.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Start_Chloropyrimidine 5-Bromo-2-chloropyrimidine Meisenheimer Meisenheimer-like Transition State Start_Chloropyrimidine->Meisenheimer Nucleophilic Attack Start_Alcohol 2,2-Difluoroethanol Nucleophile 2,2-Difluoroethoxide (Nucleophile) Start_Alcohol->Nucleophile Deprotonation Base Base (e.g., NaH) Base->Nucleophile Nucleophile->Meisenheimer Final_Product 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine Meisenheimer->Final_Product Leaving Group Elimination Salt Chloride Salt Meisenheimer->Salt

Caption: General SNAr mechanism for the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion of the 5-bromo-2-chloropyrimidine starting material. What are the likely causes?

Answer: Low or no conversion is a common problem that can typically be traced back to one of three areas: the base, the reaction conditions, or the purity of your reagents.

  • Cause A: Inefficient Deprotonation (Base Issue)

    • Explanation: The reaction requires the formation of the 2,2-difluoroethoxide anion. If the base is not strong enough or has degraded, this crucial first step will not occur efficiently. Sodium hydride (NaH) is a common choice, but it is highly reactive with moisture. Old or improperly stored NaH will have a layer of inactive sodium hydroxide (NaOH) on its surface.

    • Solutions:

      • Verify Base Activity: Use a fresh bottle of NaH. If using an older bottle, carefully wash the NaH dispersion with anhydrous hexanes or toluene under an inert atmosphere to remove the mineral oil and any surface hydroxides, then dry it carefully in vacuo before use.

      • Consider an Alternative Base: Stronger bases like potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) can also be effective. Alternatively, using a combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO at elevated temperatures can also drive the reaction.

      • Ensure Anhydrous Conditions: The reaction is highly sensitive to water, which will quench the base. Ensure all glassware is oven-dried, and all solvents are anhydrous.[9]

  • Cause B: Suboptimal Reaction Conditions

    • Explanation: SNAr reactions on pyrimidine rings often require thermal energy to overcome the activation barrier. Room temperature may be insufficient for this transformation.

    • Solutions:

      • Increase Temperature: Gently heat the reaction mixture. A good starting point is 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature without causing decomposition.[10]

      • Optimize Solvent Choice: The solvent must be able to dissolve the reactants and intermediates. Polar aprotic solvents like DMF, DMSO, or NMP are generally excellent choices as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[10]

  • Cause C: Reagent Purity

    • Explanation: Impurities in either the 5-bromo-2-chloropyrimidine or the 2,2-difluoroethanol can inhibit the reaction.[10][11]

    • Solution: Check the purity of your starting materials by NMR or HPLC. If necessary, purify the 5-bromo-2-chloropyrimidine by recrystallization or column chromatography before use.

Question 2: My reaction is stalling at ~50% conversion, and I'm seeing the formation of byproducts. What is happening?

Answer: Reaction stalling with byproduct formation often points to competitive side reactions or degradation of reactants or products under the reaction conditions.

  • Cause A: Competitive Side Reactions

    • Explanation: While the C2-Cl bond is the most reactive site for nucleophilic attack on 5-bromo-2-chloropyrimidine, other pathways can occur, especially if the reaction is forced with high temperatures or prolonged reaction times.[12][13] Although less common, reaction at the C5-Br bond or decomposition pathways can become competitive.

    • Solutions:

      • Controlled Addition: Add the 5-bromo-2-chloropyrimidine solution dropwise to the pre-formed alkoxide solution at a lower temperature (e.g., 0 °C) and then slowly warm to the target reaction temperature. This maintains a low concentration of the electrophile, minimizing potential self-condensation or other side reactions.

      • Re-evaluate Temperature and Time: As mentioned before, excessive heat can promote side reactions.[10] Determine the minimum temperature and time required for full conversion by careful monitoring.

  • Cause B: Base-Induced Degradation

    • Explanation: The product, 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine, might be unstable to the strongly basic conditions over long periods, leading to decomposition and a stalled reaction.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the nucleophile rather than a large excess of the base. Once the reaction has reached completion as judged by TLC/HPLC, quench it promptly by adding a proton source like saturated aqueous ammonium chloride.

Troubleshooting_Yield Start Low Yield or Stalled Reaction Check_Base Is the base active and anhydrous? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Sol_Base Use fresh/washed base (NaH). Consider KOtBu. Ensure anhydrous conditions. Check_Base->Sol_Base No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Sol_Temp Increase temperature to 60-80 °C. Monitor by TLC/HPLC. Check_Temp->Sol_Temp No Check_Side_Reactions Are side products forming? Check_Purity->Check_Side_Reactions Yes Sol_Purity Purify starting materials. Check_Purity->Sol_Purity No Sol_Side_Reactions Use controlled addition. Optimize temp/time. Quench promptly. Check_Side_Reactions->Sol_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Sol_Base->Success Sol_Temp->Success Sol_Purity->Success Sol_Side_Reactions->Success

Caption: Troubleshooting workflow for low yield issues.

Question 3: I have successfully synthesized the product, but I am struggling with its purification. What are the recommended methods?

Answer: Purification can indeed be challenging. The choice between recrystallization and column chromatography depends on the nature of the impurities.

  • Method 1: Aqueous Workup and Extraction

    • Explanation: A standard aqueous workup is essential to remove the inorganic salts and any remaining polar solvents like DMF or DMSO.

    • Protocol: After quenching the reaction, dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the combined organic layers with water and then with brine to remove residual DMF and water, respectively. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[9]

  • Method 2: Column Chromatography

    • Explanation: If the crude product contains impurities with similar polarity, silica gel column chromatography is the most effective method for separation.

    • Protocol: Adsorb the crude material onto a small amount of silica gel. Load this onto a silica gel column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20-30%). The exact polarity of the solvent system should be determined beforehand by TLC analysis.

  • Method 3: Recrystallization

    • Explanation: If the crude product is relatively pure (>90%), recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.

    • Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility but low solubility when cold. Good solvent systems to screen include ethanol/water, isopropanol, or hexanes/ethyl acetate.[14] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions in a nutshell? A1: While optimization is specific to your lab setup, a robust starting point is summarized in the table below.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH, 60% in oil)Strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
Equivalents 1.2 eq. 2,2-difluoroethanol, 1.3 eq. NaHA slight excess of the nucleophile ensures full conversion of the limiting reagent.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvents that facilitate the SNAr reaction.
Temperature 0 °C to 80 °CInitial deprotonation at 0 °C, followed by heating to drive the substitution.
Monitoring TLC (e.g., 20% EtOAc/Hexanes) or HPLCEssential for determining reaction completion and preventing byproduct formation.[10][11]

Q2: How can I effectively monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside your starting material (5-bromo-2-chloropyrimidine) on a silica plate. The product should have a different Rf value (typically higher or lower depending on the exact eluent system). A good starting eluent is 20% ethyl acetate in hexanes. The disappearance of the starting material spot indicates the reaction is complete. For more quantitative analysis, HPLC is recommended.

Q3: What are the critical safety precautions for this reaction? A3:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle it under an inert atmosphere (Nitrogen or Argon) in a fume hood. Do not allow it to come into contact with water or protic solvents.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Heating: When heating reactions, use a controlled heating source like a heating mantle or an oil bath with a temperature controller and a condenser to prevent solvent loss.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous THF (or DMF) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Formation: Slowly add 2,2-difluoroethanol (1.2 eq.) dropwise to the stirred suspension of NaH. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Addition of Electrophile: Dissolve 5-bromo-2-chloropyrimidine (1.0 eq.) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to room temperature. Then, heat the mixture to 70 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every hour until the 5-bromo-2-chloropyrimidine is consumed (typically 3-6 hours).

  • Workup: Cool the reaction to room temperature and carefully quench it by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further by silica gel chromatography or recrystallization as described in the troubleshooting section.

References

  • Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Available at: [Link]

  • Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science. Available at: [Link]

  • Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Available at: [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available at: [Link]

  • C&EN. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available at: [Link]

  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Google Patents. United States Patent (19).
  • Google Patents. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

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Technical Support Center: Reaction of 2,2-Difluoroethanol with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(2,2-difluoroethoxy)pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the nucleophilic aromatic substitution (SNAr) of chloropyrimidines with 2,2-difluoroethanol. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a comprehensive question-and-answer format.

Q1: My reaction is showing low or no conversion of the starting chloropyrimidine. What are the primary factors to investigate?

A1: Low or no conversion in this SNAr reaction typically points to three critical areas: inadequate deprotonation of the alcohol, suboptimal reaction temperature, or issues with reagent purity.

  • Inadequate Deprotonation: 2,2-Difluoroethanol has a predicted pKa of approximately 13.00.[1][2][3][4][5] This increased acidity compared to simple alcohols is due to the electron-withdrawing effect of the fluorine atoms. However, a sufficiently strong base is still required to generate the corresponding alkoxide, which is the active nucleophile. If the base is too weak, the concentration of the nucleophile will be too low to drive the reaction forward.

  • Suboptimal Reaction Temperature: SNAr reactions on electron-deficient heteroaromatics like chloropyrimidines are often temperature-dependent. While some highly activated systems may react at room temperature, many require heating to proceed at a reasonable rate.[6][7] If your reaction is sluggish, a careful, incremental increase in temperature while monitoring the reaction by TLC or LC-MS is recommended.

  • Reagent Purity: The purity of your starting materials is paramount. Impurities in the 2,2-difluoroethanol, chloropyrimidine, or solvent can interfere with the reaction.[8][9] Ensure your chloropyrimidine is free from residual acids from its synthesis, and that your solvent is anhydrous, especially when using water-sensitive bases like sodium hydride.

Q2: I'm struggling to select the optimal base for my reaction. What are the pros and cons of common bases like NaH, K₂CO₃, and Cs₂CO₃?

A2: The choice of base is a critical parameter that influences reaction rate, yield, and side product formation. The optimal base depends on the specific chloropyrimidine substrate, solvent, and desired reaction conditions.

  • Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is very effective for deprotonating alcohols, including 2,2-difluoroethanol.[10][11][12] It drives the equilibrium towards the formation of the alkoxide. However, NaH is highly water-sensitive and requires strictly anhydrous conditions.[12][13] The generation of hydrogen gas also necessitates an inert atmosphere and careful handling.

  • Potassium Carbonate (K₂CO₃): A weaker and less hazardous base than NaH, K₂CO₃ is often used in polar aprotic solvents like DMF or acetonitrile.[10][14] It is less sensitive to trace amounts of water. However, due to its lower basicity, higher reaction temperatures and longer reaction times may be required.

  • Cesium Carbonate (Cs₂CO₃): Cesium carbonate is known to accelerate SNAr and other nucleophilic substitution reactions, a phenomenon often referred to as the "cesium effect".[15][16][17][18] This is attributed to the high solubility of cesium salts in organic solvents and the increased reactivity of the "naked" anion.[17][18][19] While often highly effective, leading to faster reactions and higher yields even under milder conditions, Cs₂CO₃ is significantly more expensive than other bases.

Table 1: Comparison of Common Bases for the Reaction of 2,2-Difluoroethanol with Chloropyrimidines

BaseRelative StrengthKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Hydride (NaH) StrongHigh reactivity, drives reaction to completion.Requires strictly anhydrous conditions, generates H₂ gas.[12]THF, DMF
Potassium Carbonate (K₂CO₃) ModerateEasy to handle, less moisture sensitive.[10]May require higher temperatures and longer reaction times.DMF, Acetonitrile, Acetone[14]
Cesium Carbonate (Cs₂CO₃) Moderate"Cesium effect" can enhance reaction rates and yields.[15][16][18]High cost.DMF, Acetonitrile, Toluene
Q3: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

A3: Side product formation can arise from several sources, including reactions with the solvent, competing nucleophiles, or further reactions of the desired product.

  • Hydrolysis of Chloropyrimidine: If there is water present in the reaction mixture, the chloropyrimidine can hydrolyze to the corresponding hydroxypyrimidine, which may then be deprotonated by the base and compete with the 2,2-difluoroethanol. Ensuring anhydrous conditions is the best way to mitigate this.

  • Solvent as a Nucleophile: In some cases, particularly at high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and react with the chloropyrimidine. If this is suspected, consider using a more stable solvent like dioxane or toluene.

  • Regioselectivity Issues with Dichloropyrimidines: If you are using a dichloropyrimidine (e.g., 2,4-dichloropyrimidine), you may see a mixture of mono- and di-substituted products, as well as regioisomers. The regioselectivity of SNAr on dichloropyrimidines is complex and can be influenced by the nucleophile, solvent, and substituents on the pyrimidine ring.[20][21][22] Generally, substitution at the 4-position is favored.[20][21][23] To favor mono-substitution, use of stoichiometric amounts of the nucleophile at lower temperatures is recommended.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of 2,2-Difluoroethanol with a Chloropyrimidine using Sodium Hydride
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous DMF (5 mL per mmol of chloropyrimidine) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-difluoroethanol (1.1 eq.) in anhydrous DMF (2 mL per mmol) to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of the chloropyrimidine (1.0 eq.) in anhydrous DMF (3 mL per mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using Potassium Carbonate
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrimidine (1.0 eq.), 2,2-difluoroethanol (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile or DMF (10 mL per mmol of chloropyrimidine).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[14]

Visualizing the Workflow

Base Selection Workflow

BaseSelection start Start: Need to select a base cost_check Is cost a major constraint? start->cost_check anhydrous_check Can you ensure strictly anhydrous conditions? cost_check->anhydrous_check No use_k2co3 Use K₂CO₃ cost_check->use_k2co3 Yes anhydrous_check->use_k2co3 No use_nah Use NaH anhydrous_check->use_nah Yes reactivity_check Is the chloropyrimidine deactivated or sterically hindered? reactivity_check->use_nah No use_cs2co3 Consider Cs₂CO₃ for enhanced reactivity reactivity_check->use_cs2co3 Yes use_nah->reactivity_check consider_stronger Consider a stronger base (e.g., NaH) or Cs₂CO₃

Caption: A decision-making workflow for selecting the optimal base.

General Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pyrimidine_Cl Chloropyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyrimidine_Cl->Meisenheimer Nucleophilic Attack Difluoroethanol 2,2-Difluoroethanol Alkoxide Difluoroethoxide (Nucleophile) Difluoroethanol->Alkoxide Base Base Base->Alkoxide Deprotonation Alkoxide->Meisenheimer Product 2-(2,2-Difluoroethoxy)pyrimidine Meisenheimer->Product Elimination of Cl⁻ Salt Chloride Salt Meisenheimer->Salt

Caption: The SNAr mechanism for the reaction.

References

  • 2,2-Difluoroethanol | 359-13-7 - Smolecule. (URL: )
  • 2,2-Difluoroethanol - ChemBK. (URL: )
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (URL: [Link])

  • The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC. (URL: [Link])

  • The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing). (URL: [Link])

  • An Assessment of the Causes of the “Cesium Effect”. (URL: [Link])

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (URL: [Link])

  • Product Subclass 3: Rubidium and Cesium Carbonates - RM Kellogg. (URL: [Link])

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. (URL: [Link])

  • Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles - ResearchGate. (URL: [Link])

  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. (URL: [Link])

  • Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r - ResearchGate. (URL: [Link])

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed. (URL: [Link])

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])

  • Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides - PMC - NIH. (URL: [Link])

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (URL: [Link])

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. (URL: [Link])

  • US8975448B2 - Process for preparing 2,2-difluoroethanol - Google P
  • Recent Developments in Catalytic Reductive Etherifications | Request PDF - ResearchGate. (URL: [Link])

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (URL: [Link])

  • 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem. (URL: [Link])

  • US5525724A - Process for the preparation of chloropyrimidines - Google P
  • WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google P
  • Substitute sodium hydride for potassium hydride? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (URL: [Link])

  • NaH vs NaOH in mechanism/reactions : r/chemistry - Reddit. (URL: [Link])

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: [Link])

  • Direct versus acetalization routes in the reaction network of catalytic HMF etherification - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • 2-mercaptopyrimidine - Organic Syntheses Procedure. (URL: [Link])

  • is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with - Organic Syntheses Procedure. (URL: [Link])

Sources

Solubility challenges of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility challenges of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine in organic solvents Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Application Support Hub. As a Senior Application Scientist, I understand that working with halogenated heterocyclic intermediates like 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine (CAS: 1557875-06-5) presents unique physicochemical hurdles. This compound combines a polar pyrimidine core with a lipophilic, electron-withdrawing difluoroethoxy tail, creating a "solubility duality" that often leads to oiling out, crashing out, or persistent emulsions.[1]

This guide moves beyond basic data sheets to address the causality of these failures and provides self-validating protocols to overcome them.

Solubility Profile & Solvent Compatibility[2]

The solubility of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is governed by the competition between the dipole-dipole interactions of the pyrimidine ring and the hydrophobic fluorinated chain.

Predicted Solubility Matrix

Based on thermodynamic modeling of polysubstituted pyrimidines and empirical data from similar fluorinated intermediates [1, 2].

Solvent ClassSolubility PotentialTechnical Notes
Dipolar Aprotic (DMSO, DMF, DMAc)Excellent (>100 mg/mL)Primary choice for stock solutions. The high dielectric constant stabilizes the polar pyrimidine core. Caution: Difficult to remove during workup.
Chlorinated (DCM, Chloroform)High (>50 mg/mL)Best for extraction. The difluoroethoxy group exhibits high affinity for DCM, aiding phase separation from water.[1]
Esters/Ethers (Ethyl Acetate, THF)Moderate to High Ideal for reactions. Good balance of solubility and removability.[1] THF is preferred for organometallic couplings (e.g., Suzuki-Miyaura).[1]
Alcohols (MeOH, EtOH, IPA)Temperature Dependent Critical for crystallization. High solubility at reflux, low at RT.[1] Risk:[2] Rapid cooling often causes oiling out due to the fluorine effect.
Hydrocarbons (Hexane, Heptane)Poor (<1 mg/mL)Anti-solvent only. Use strictly to induce precipitation from esters or chlorinated solvents.[1]
Water Insoluble Wash solvent. The hydrophobic difluoroethoxy tail prevents aqueous solvation, even at low pH.[1]

Troubleshooting Guides (Q&A)

Scenario A: "My compound oils out instead of crystallizing during purification."

The Mechanism: Fluorinated alkoxy groups often disrupt crystal lattice formation. When cooling a hot alcoholic solution, the compound undergoes liquid-liquid phase separation (LLPS) before reaching the solidus line. This results in an oil that traps impurities.

The Solution: The "Seeding at Cloud Point" Protocol [1]

  • Dissolve the crude solid in the minimum amount of hot Ethanol (or MeOH).

  • Add water (anti-solvent) dropwise at reflux until a faint, persistent turbidity (cloud point) appears.

  • Re-dissolve by adding a small volume of hot Ethanol until clear.

  • Cool Slowly: Turn off the heat source and let the flask cool in the oil bath.

  • Agitate: Stir gently. If oil droplets form, reheat immediately.[1]

  • Seed: Add a seed crystal at 40–50°C.

Validation: A successful process yields white/off-white needles. If an oil forms, your solvent polarity gap is too wide; switch to a milder anti-solvent system like EtOAc/Heptane .[1]

Scenario B: "I see precipitation when diluting my DMSO stock into aqueous assay buffer."

The Mechanism: This is a classic "Solvent Shock." The 2,2-difluoroethoxy group is highly hydrophobic.[1] When the DMSO sheath is stripped away by water, the local concentration exceeds the aqueous solubility limit instantly, forming micro-precipitates that scatter light and ruin IC50 curves.[1]

The Solution: Serial Dilution with Intermediate Polarity Do not jump from 100% DMSO to 100% Aqueous Buffer.

  • Step 1: Prepare stock in 100% DMSO.

  • Step 2: Dilute to 10x concentration using a 50% DMSO / 50% Buffer mixture.

  • Step 3: Perform final dilution into the assay well.

  • Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the assay buffer to sequester the hydrophobic tail [3].

Scenario C: "Extraction with DCM results in a stubborn emulsion."

The Mechanism: Fluorinated compounds often have densities similar to water-organic interfaces, and they can act as weak surfactants.[1]

The Solution: Density Modification & Ionic Strength [1]

  • Salting Out: Saturate the aqueous phase with NaCl. This increases the density of the aqueous layer and disrupts the emulsion by increasing surface tension.

  • Filter: Pass the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.

  • Density Check: If the layers don't separate, add a small amount of Chloroform (density ~1.49 g/mL) to the organic phase to force it to the bottom.[1]

Workflow Visualization: Purification Decision Tree

The following diagram outlines the logical decision process for purifying 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine based on impurity profiles and solubility behavior.

Purification_Workflow Start Crude Reaction Mixture (5-Bromo-2-(2,2-difluoroethoxy)pyrimidine) Check_TLC Check TLC/HPLC Purity Start->Check_TLC High_Purity Purity > 85% Check_TLC->High_Purity Low_Purity Purity < 85% Check_TLC->Low_Purity Recryst Attempt Recrystallization (Solvent: EtOH or EtOAc/Heptane) High_Purity->Recryst Col_Chrom Column Chromatography (Silica Gel) Low_Purity->Col_Chrom Oiling_Out Problem: Oiling Out? Recryst->Oiling_Out Slow_Cool Protocol: Slow Cool + Seeding (See Scenario A) Oiling_Out->Slow_Cool Yes Final Pure Crystalline Solid Oiling_Out->Final No (Crystals Form) Solvent_Sys Eluent: Hexane/EtOAc (9:1 to 4:1) Gradient Col_Chrom->Solvent_Sys Solvent_Sys->Final Switch_Solv Switch to IPA/Water or Cold Pentane Trituration Slow_Cool->Switch_Solv Fails Slow_Cool->Final Switch_Solv->Final

Caption: Decision matrix for purification, highlighting the critical "Oiling Out" checkpoint common with fluorinated pyrimidines.

Stability & Storage Protocols

Q: Is the compound stable in solution for long-term storage?

  • In DMSO/DMF: Stable at -20°C for months. Avoid repeated freeze-thaw cycles, which can induce precipitation of the hydrophobic solute.[1]

  • In Protic Solvents (MeOH/Water): Risk of Hydrolysis. The 2-position of the pyrimidine ring is susceptible to nucleophilic attack, especially if the solution is acidic.[1] The difluoroethoxy group is a leaving group (albeit a poor one compared to halogens), but long-term exposure to acidic moisture can lead to hydrolysis to 5-bromo-2-hydroxypyrimidine [4].

    • Recommendation: Prepare working solutions fresh.

Q: Can I heat the solution to speed up dissolution?

  • Yes, but limit to 60°C. Higher temperatures in the presence of trace water (in solvents like DMF) can accelerate hydrolysis.[1] Always use anhydrous solvents for heating.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016).[1][3] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34.[1] Link

  • ChemicalBook. (2025).[2] "Synthesis Methods of 5-Bromo-2-chloropyrimidine." (Analogous solubility behavior). Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).[3][4]

  • Google Patents. (2015). "CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine." (Describes hydrolysis risks and workup of similar intermediates). Link

Sources

Validation & Comparative

Lipophilicity (LogP) comparison of 2,2-difluoroethoxy pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lipophilicity (LogP) Comparison of 2,2-Difluoroethoxy Pyrimidines: A Bioisosteric Guide Content Type: Technical Application Note & Comparative Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Executive Summary: The "Goldilocks" Fluorine Effect

In the optimization of pyrimidine-based kinase inhibitors and GPCR ligands, the alkoxy side chain is a critical modulator of physicochemical properties. While the ethoxy (


)  group is a standard steric probe, it is metabolically vulnerable. The 2,2,2-trifluoroethoxy (

)
group blocks metabolism but often incurs a significant lipophilicity penalty (drastically increasing LogP), leading to poor solubility and high clearance.

This guide presents the 2,2-difluoroethoxy (


)  moiety as a superior bioisostere. It occupies a unique physicochemical "Goldilocks zone":
  • Metabolic Stability: The terminal

    
     group blocks oxidative dealkylation.
    
  • Lipophilicity Modulation: It exhibits a lower LogP than the trifluoro-analog due to the "polar hydrophobicity" of the

    
     bonds combined with the weak hydrogen-bond donor (HBD) character of the terminal proton.
    
  • Electronic Tuning: It modulates the pKa of the pyrimidine nitrogen less aggressively than the trifluoro-group, preserving binding affinity in pH-sensitive pockets.

Mechanistic Insight: Why 2,2-Difluoroethoxy?

To understand the LogP data, we must dissect the electronic environment of the substituent.

The Dipole & H-Bond Donor Effect

Lipophilicity is not merely a function of carbon/fluorine count. It is driven by the energy cost of solvating the molecule in water vs. octanol.

  • Ethoxy (

    
    ):  Lipophilic, but the terminal methyl is a "soft" metabolic handle (CYP450 oxidation).
    
  • Trifluoroethoxy (

    
    ):  Highly lipophilic. The three fluorine atoms create a dense electron cloud that repels water. It lacks any H-bond donor capability.
    
  • 2,2-Difluoroethoxy (

    
    ):  The gem-difluoro motif withdraws electrons, but the remaining terminal hydrogen becomes sufficiently acidic to act as a weak hydrogen bond donor . This interaction with water lowers the energy of solvation compared to the perfluorinated analog, effectively "masking" some of the lipophilicity contributed by the fluorine atoms.
    
Visualizing the Physicochemical Landscape

G Ethoxy Ethoxy (-OCH2CH3) LogP: Baseline Metabolic Liability: HIGH Difluoro 2,2-Difluoroethoxy (-OCH2CHF2) LogP: Moderate (+0.2 vs Et) H-Bond Donor: YES (Weak) Metabolic Stability: HIGH Ethoxy->Difluoro Bioisosteric Replacement (Blocks Metabolism) Trifluoro 2,2,2-Trifluoroethoxy (-OCH2CF3) LogP: High (+0.6 vs Et) H-Bond Donor: NO Solubility: LOW Difluoro->Trifluoro Add 3rd Fluorine (Loss of HBD, LogP Spike)

Figure 1: The structural relationship and physicochemical consequences of fluorinating the ethoxy side chain.

Comparative Data Analysis

The following data synthesizes trends observed in pyrimidine and pyridine medicinal chemistry. Note that while absolute LogP values depend on the specific pyrimidine core (e.g., 2,4-diaminopyrimidine vs. 4-aminopyrimidine), the


LogP  shifts are consistent.

Table 1: Physicochemical Profile of Pyrimidine-4-yl Ethers

Substituent (R)Structure

LogP (vs. Ethoxy)*
Metabolic Stability (

)**
Electronic Effect (

)
Ethoxy

0.00 (Ref) Low (< 15 min)-0.05 (Donor)
2-Fluoroethoxy

-0.15 to +0.10Moderate+0.10
2,2-Difluoroethoxy

+0.20 to +0.35 High (> 60 min) +0.32
2,2,2-Trifluoroethoxy

+0.60 to +0.90High (> 120 min)+0.45 (Strong EWG)

*


LogP values are approximate shifts observed in RP-HPLC studies. Positive values indicate increased lipophilicity.
** Microsomal stability (Human Liver Microsomes).

Key Observation: The transition from Ethoxy to 2,2-Difluoroethoxy incurs a minor lipophilicity penalty (


 LogP units). However, the jump to Trifluoroethoxy  is much steeper (

units). The 2,2-difluoroethoxy group allows the researcher to block metabolism without pushing the molecule into the "brick dust" (insoluble) category.

Experimental Protocol: High-Throughput LogP Determination

For fluorinated pyrimidines, calculated LogP (cLogP) algorithms often struggle with the specific solvation effects of the


 moiety. Therefore, experimental determination using the Chromatographic Hydrophobicity Index (CHI)  via Fast-Gradient RP-HPLC is the industry standard.
Methodology: Fast-Gradient RP-HPLC

Principle: Retention time (


) in a reverse-phase gradient correlates linearly with lipophilicity. By calibrating with standards of known LogP, we convert 

to CHI, and subsequently to LogP.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4) – Critical for ionizable pyrimidines.

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 50 x 4.6 mm).

  • Standards: Theophylline, Caffeine, Benzene, Toluene, Triphenylene.

Workflow Diagram:

HPLC_Protocol cluster_HPLC Fast-Gradient HPLC Run Start Compound Library (10 mM DMSO stocks) Prep Sample Preparation Dilute to 100 µM in 1:1 ACN:Water Start->Prep Gradient Gradient Elution 0% to 100% B in 5 min Prep->Gradient Detect UV Detection (254 nm / 220 nm) Gradient->Detect Calc Data Processing Extract Retention Time (tR) Detect->Calc Result Calculate CHI & LogP CHI = (tR - Intercept) / Slope Calc->Result Calib Calibration Curve Plot tR of Standards vs. Known CHI Calib->Result Regression Parameters

Figure 2: Workflow for determining CHI and LogP using fast-gradient HPLC.

Step-by-Step Procedure:

  • Calibration: Inject the standard mixture. Plot the literature CHI values against their measured

    
    . Derive the slope and intercept.
    
  • Sample Run: Inject the 2,2-difluoroethoxy pyrimidine derivatives using the identical gradient.

  • Calculation:

    
    
    
    
    
    (Note: The conversion equation is derived from the specific calibration set and column used; the formula above is a standard approximation for C18/ACN systems).

Case Study Application: Kinase Inhibitor Optimization

Consider a theoretical optimization of a JAK2 inhibitor scaffold.

  • Hit Compound (Ethoxy):

    
     nM. LogP = 2.8.
    
    • Issue: High clearance in mouse microsomes (

      
       µL/min/mg). The ethoxy tail is rapidly dealkylated.
      
  • Alternative A (Trifluoroethoxy):

    
     nM. LogP = 3.9.
    
    • Outcome: Metabolic stability is excellent, but solubility drops to < 1 µM. Oral bioavailability is poor due to solubility-limited absorption.

  • Solution (2,2-Difluoroethoxy):

    
     nM. LogP = 3.1.
    
    • Outcome: Metabolic stability is rescued (no H-abstraction at the

      
      -carbon). LogP remains within the "Rule of 5" range. The 
      
      
      
      proton acts as a weak donor to a backbone carbonyl in the kinase pocket, maintaining potency.

References

  • Valkó, K., et al. (1997). "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Glyn, R. J., & Pattison, G. (2021).[1] "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." ChemRxiv. Link

  • Ertl, P., & Rohde, B. (2000). "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry. Link

Sources

Impact of 2,2-Difluoroethoxy Group on Kinase Inhibitor Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of kinase inhibitors, the transition from a "hit" to a "lead" often stalls at the balance between potency and metabolic stability. The 2,2-difluoroethoxy group (


)  has emerged as a critical bioisostere, bridging the gap between the metabolically labile methoxy/ethoxy groups and the overly lipophilic trifluoroethoxy group.

This guide analyzes the specific impact of the 2,2-difluoroethoxy moiety on kinase inhibitor potency, focusing on its ability to block oxidative dealkylation while maintaining—or enhancing—binding affinity through unique electrostatic interactions. We present comparative data from Tankyrase (TNKS) and c-Kit inhibitor campaigns to validate these claims.

Mechanistic Analysis: Why 2,2-Difluoroethoxy?

The Fluorine Effect on Physicochemical Properties

Replacing a hydrogen atom with fluorine modulates pKa, lipophilicity, and conformation. The 2,2-difluoroethoxy group offers a distinct profile compared to its non-fluorinated and perfluorinated counterparts.

PropertyMethoxy (

)
Ethoxy (

)
2,2-Difluoroethoxy (

)
Trifluoroethoxy (

)
Lipophilicity (

)
Baseline+0.5+0.3 to +0.4 +0.9
Metabolic Stability Low (O-demethylation)Low (O-dealkylation)High (Blocked

-oxidation)
Very High
H-Bond Donor NoneNoneWeak (C-H...O) None
Electronic Effect Electron DonatingElectron DonatingWeakly Electron Withdrawing Strongly Electron Withdrawing

Expert Insight: The terminal proton in


 is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor in the kinase active site, a property completely absent in the 

analogue. This allows the 2,2-difluoroethoxy group to pick up "enthalpic bonus points" that trifluoroethoxy cannot.
Metabolic Blockade

The primary metabolic soft spot for alkylether kinase inhibitors is CYP450-mediated O-dealkylation . This proceeds via hydrogen atom abstraction at the


-carbon (adjacent to oxygen).
  • Mechanism: The

    
    -fluorines in the 2,2-difluoroethoxy group exert a strong inductive electron-withdrawing effect (
    
    
    
    ), deactivating the
    
    
    -C-H bonds towards radical abstraction by the CYP450 iron-oxo species. This significantly extends the half-life (
    
    
    ) of the inhibitor.

Case Study: Tankyrase (TNKS) Inhibitor Optimization

A definitive example of this group's utility is found in the optimization of 1,2,4-triazole-based Tankyrase inhibitors (Leenders et al., J. Med. Chem. 2021).[1][2][3][4] The goal was to improve the pharmacokinetic (PK) profile of the hit compound without losing picomolar potency against the Wnt/


-catenin pathway.
Comparative Potency & Stability Data

Table 1: Impact of Ether Substitutions on TNKS2 Potency and Metabolic Stability

Compound IDR-Group SubstituentTNKS2 IC

(nM)
HLM

(min)*
Cellular Wnt IC

(nM)
Compound 15a

(Ethoxy)
2.1< 58.5
Compound 29b

0.8 > 60 0.5
Analogue C

1.5> 1204.2

*HLM: Human Liver Microsomes

Analysis:

  • The ethoxy analog (15a) is potent but metabolically unstable (

    
     min), likely due to rapid dealkylation.
    
  • The 2,2-difluoroethoxy analog (29b) improves potency (0.8 nM) and drastically enhances stability (

    
     min).
    
  • The trifluoroethoxy analog, while stable, loses some cellular potency, likely due to increased lipophilicity leading to non-specific binding or slight steric clashes in the pocket.

Signaling Pathway Visualization

The following diagram illustrates the Wnt/


-catenin pathway where these inhibitors act, highlighting the role of Tankyrase (TNKS) in degrading the Axin destruction complex.

WntSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Activation DVL Dishevelled (DVL) Frizzled->DVL Recruits Axin Axin DVL->Axin Inhibits Complex bCat β-Catenin (Phosphorylated) Axin->bCat Scaffolds Axin->bCat Promotes Degradation GSK3b GSK3β GSK3b->bCat Phosphorylates APC APC Proteasome Proteasome (Degradation) bCat->Proteasome Ubiquitination TNKS Tankyrase (TNKS) TNKS->Axin PARsylation (Destabilizes Axin) TNKS->Proteasome Axin Degradation Inhibitor 2,2-Difluoroethoxy Inhibitor (29b) Inhibitor->Axin Stabilizes Inhibitor->TNKS BLOCKS TCF TCF/LEF Transcription Gene Transcription (Proliferation)

Caption: Mechanism of Action for Tankyrase Inhibitors. The 2,2-difluoroethoxy inhibitor blocks TNKS, stabilizing Axin and promoting


-catenin degradation.

Experimental Protocols

To validate the impact of the 2,2-difluoroethoxy group in your own series, use the following self-validating workflows.

Microsomal Stability Assay (Validation of Metabolic Blockade)

Objective: Determine intrinsic clearance (


) and half-life (

) to confirm blockade of O-dealkylation.
  • Preparation: Prepare

    
     stock of the inhibitor (e.g., Compound 29b) in DMSO.
    
  • Incubation:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add inhibitor (final conc. 1

      
      M). Pre-incubate at 37°C for 5 min.
      
    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • Success Criterion:

      
      .
      
Biochemical Kinase Assay (Potency Verification)

Objective: Measure IC


 to ensure fluorine substitution does not sterically hinder binding.
  • Reagents: Recombinant Kinase (e.g., TNKS2), peptide substrate, ATP, and detection reagents (e.g., ADP-Glo or FRET pair).

  • Dilution: Prepare 10-point serial dilution of the inhibitor (10

    
    M to 0.1 nM).
    
  • Reaction:

    • Incubate Kinase + Substrate + Inhibitor for 15 min at RT.

    • Add ATP (

      
       concentration) to start reaction. Incubate 60 min.
      
  • Detection: Add detection reagent (stops kinase, converts ADP to light/fluorescence). Read plate.

  • Data Fit: Fit to 4-parameter logistic equation:

    
    .
    

SAR Optimization Workflow

The following decision tree guides the medicinal chemist on when to deploy the 2,2-difluoroethoxy group.

SAR_Workflow Start Hit Compound (Methoxy/Ethoxy) CheckPotency Potency < 100 nM? Start->CheckPotency CheckMetab Microsomal t1/2 < 15 min? CheckPotency->CheckMetab Yes IdentifySpot Identify Metabolic Soft Spot (MetID) CheckMetab->IdentifySpot Yes Decision Is Soft Spot the Ether? IdentifySpot->Decision Strategy1 Try Trifluoroethoxy (-OCH2CF3) Decision->Strategy1 Yes Strategy2 Try 2,2-Difluoroethoxy (-OCH2CHF2) Decision->Strategy2 Yes CheckLipophilicity Check LogD Strategy1->CheckLipophilicity Strategy2->CheckLipophilicity Result1 Potency Loss (Steric/Electronic) CheckLipophilicity->Result1 LogD > 4.0 Result2 Balanced Lead (High Potency + Stability) CheckLipophilicity->Result2 LogD 2.5 - 3.5

Caption: Decision tree for deploying 2,2-difluoroethoxy during Lead Optimization.

References

  • Leenders, R. G. G., et al. (2021).[5] "Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II." Journal of Medicinal Chemistry, 64(24), 17936–17949.[5]

  • Mohedas, A. H., et al. (2014).[6] "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants."[6] Journal of Medicinal Chemistry, 57(19), 7900–7915.[6]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.